2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide
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Overview
Description
2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide is an organic compound that features a cyclopropylamino group and a pyridinyl group attached to a propanamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide typically involves the following steps:
Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Propanamide Backbone: This involves the reaction of the intermediate with a suitable amide-forming reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylamino group.
Reduction: Reduction reactions could target the pyridinyl group or the amide functionality.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a cyclopropyl ketone derivative, while reduction could produce a more saturated amine.
Scientific Research Applications
2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-2-(pyridin-3-YL)propanamide
- 2-(Cyclopropylamino)-2-(pyridin-2-YL)propanamide
- 2-(Cyclopropylamino)-2-(quinolin-4-YL)propanamide
Uniqueness
The uniqueness of 2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can highlight differences in binding affinity, stability, and overall efficacy in various applications.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(cyclopropylamino)-2-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C11H15N3O/c1-11(10(12)15,14-9-2-3-9)8-4-6-13-7-5-8/h4-7,9,14H,2-3H2,1H3,(H2,12,15) |
InChI Key |
SVKJGUDQGNUPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(=O)N)NC2CC2 |
Origin of Product |
United States |
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